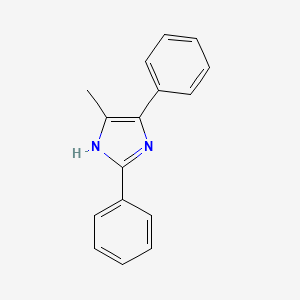
4-Methyl-2,5-diphenylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,5-diphenylimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-diphenylimidazole typically involves the cyclization of benzamidine hydrochloride with (2-nitro-propenyl)-benzene in the presence of a catalyst such as nano indium oxide (In2O3) and a base like potassium carbonate (K2CO3) in ethanol at elevated temperatures . This method ensures the formation of the imidazole ring with the desired substituents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable versions of laboratory synthesis techniques. These methods often employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2,5-diphenylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution can introduce additional substituents on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2,5-diphenylimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,5-diphenylimidazole involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it competes with substrates for the active site of the enzyme, thereby reducing the breakdown of carbohydrates into glucose and helping manage blood sugar levels . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.
Comparación Con Compuestos Similares
4,5-Diphenylimidazole: Lacks the methyl group at the 4-position, which can affect its chemical reactivity and biological activity.
4-Methylimidazole: Lacks the phenyl groups, resulting in different physical and chemical properties.
2,4,5-Triphenylimidazole: Contains an additional phenyl group, which can influence its solubility and interaction with biological targets.
Uniqueness: 4-Methyl-2,5-diphenylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
2654-31-1 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
5-methyl-2,4-diphenyl-1H-imidazole |
InChI |
InChI=1S/C16H14N2/c1-12-15(13-8-4-2-5-9-13)18-16(17-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) |
Clave InChI |
WELZFURMIFFATQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



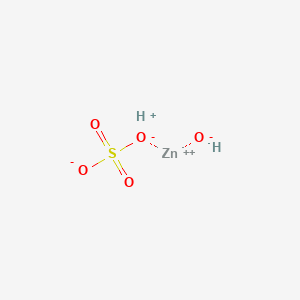
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)
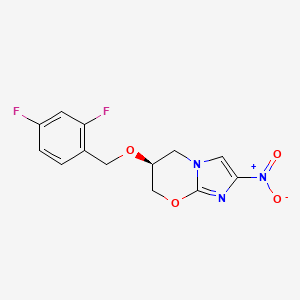



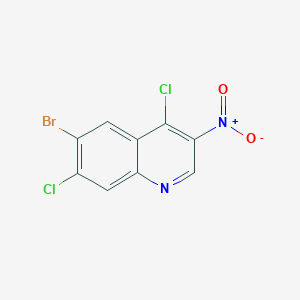
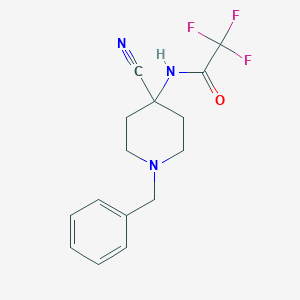


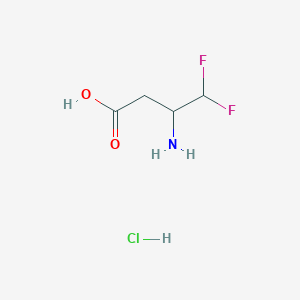
![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)

